IDO1 Enzyme Inhibition: Nanomolar Potency of 4,7-Dimethoxy-1H-indole-2-carboxylic acid Versus Micromolar Activity of a Close 7-Methoxy Analog
4,7-Dimethoxy-1H-indole-2-carboxylic acid exhibits potent inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), a key immunotherapeutic target, with IC50 values in the low nanomolar range. In a direct cellular assay using mouse IDO1-transfected P815 cells, the compound demonstrated an IC50 of 13 nM [1]. In contrast, the closely related analog 7-methoxy-1H-indole-2-carboxylic acid, which lacks the 4-methoxy group, displayed an IC50 of 2,800 nM (2.8 µM) against recombinant human IDO1 under comparable assay conditions [2].
| Evidence Dimension | IDO1 inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 13 nM (mouse IDO1 in P815 cells); IC50 = 14 nM (human IDO1 in LXF-289 cells); IC50 = 16 nM (human IDO1 in A375 cells) |
| Comparator Or Baseline | 7-Methoxy-1H-indole-2-carboxylic acid: IC50 = 2,800 nM (human recombinant IDO1 in E. coli) |
| Quantified Difference | Approximately 215-fold greater potency |
| Conditions | Cellular enzyme inhibition assays (HPLC-based kynurenine detection) versus recombinant enzyme assay |
Why This Matters
A 200-fold difference in potency dictates whether a compound can serve as a viable lead for IDO1-targeted immunotherapy research; the 4,7-dimethoxy substitution is essential for achieving therapeutically relevant nanomolar activity.
- [1] BindingDB. (n.d.). BDBM50514753 (CHEMBL4557994). Retrieved from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50514753 View Source
- [2] BindingDB. (n.d.). BDBM50391365 (CHEMBL2147990). Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50391365 View Source
